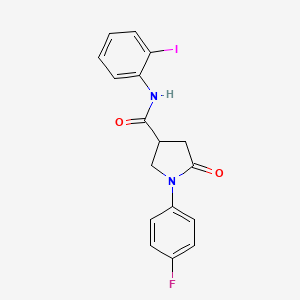
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has a molecular weight of 437.28 g/mol. The unique chemical structure of FIP makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the immune system, specifically by increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and specificity towards cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the identification of the specific enzymes and pathways that are targeted by 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, which can help in the development of more specific and effective anti-cancer drugs. Additionally, the potential applications of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in other areas of research, such as immunotherapy and neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-iodoaniline and 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method of synthesis has been optimized to yield high purity and yield of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This makes 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWLFRZOPNCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5061493.png)
![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
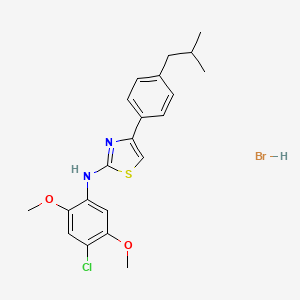

![N-benzyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5061534.png)
![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)
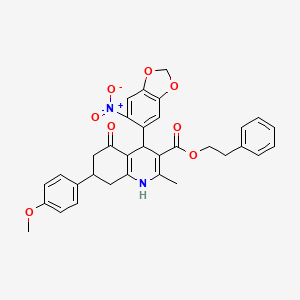
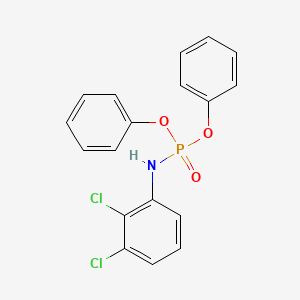
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
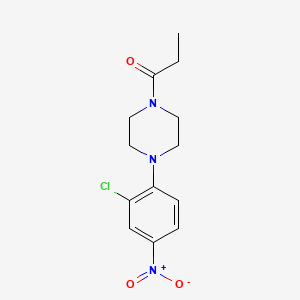
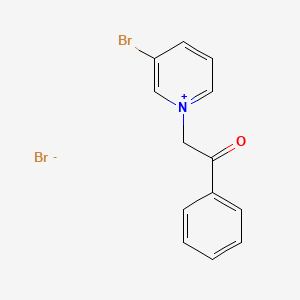
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)